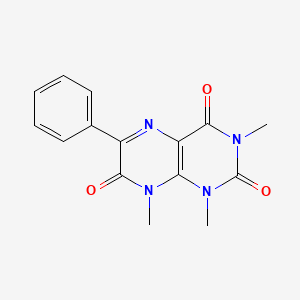
1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,5-triamino-6-phenylpyrimidine with 1,3,5-trimethylpyrazine-2,4,6-trione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydropteridines.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydropteridines.
Substitution: Amino or thiol-substituted pteridines.
科学研究应用
1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme cofactors and biological pigments.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
相似化合物的比较
Similar Compounds
Triamterene: A diuretic with a similar pteridine structure but different functional groups.
Lumazine: Another pteridine derivative with distinct biological roles.
Tetrahydrobiopterin: A cofactor involved in the synthesis of neurotransmitters.
Uniqueness
1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
109853-23-8 |
|---|---|
分子式 |
C15H14N4O3 |
分子量 |
298.30 g/mol |
IUPAC 名称 |
1,3,8-trimethyl-6-phenylpteridine-2,4,7-trione |
InChI |
InChI=1S/C15H14N4O3/c1-17-12-11(14(21)19(3)15(22)18(12)2)16-10(13(17)20)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI 键 |
WQEWFYZALILXHQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C(C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


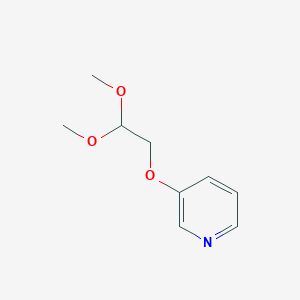
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)
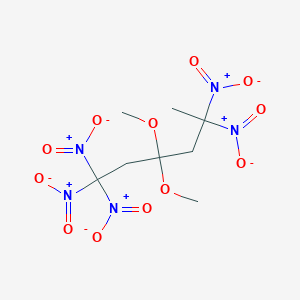
![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)
![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)
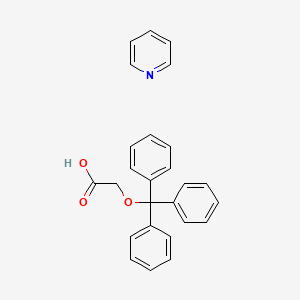
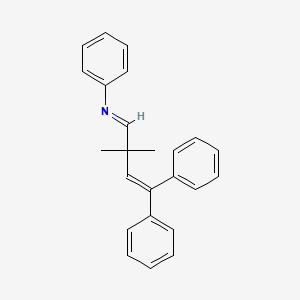
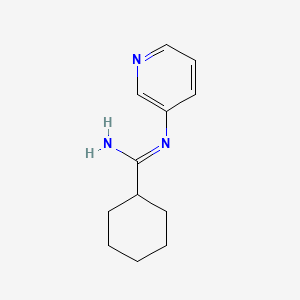
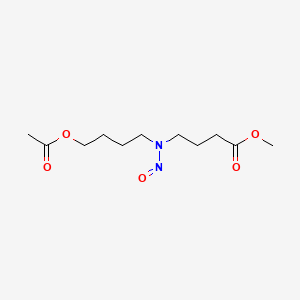
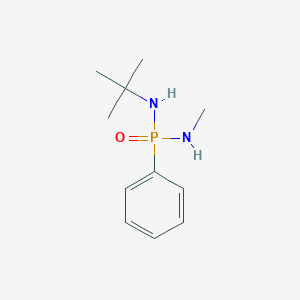
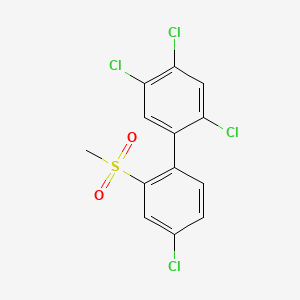
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)
